(2,6-Dihydroxy-4-methoxyphenyl)(3,5-dihydroxyphenyl)methanone
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Overview
Description
(2,6-Dihydroxy-4-methoxyphenyl)(3,5-dihydroxyphenyl)methanone is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dihydroxy-4-methoxyphenyl)(3,5-dihydroxyphenyl)methanone typically involves the reaction of appropriate phenolic precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a methoxy-substituted phenol reacts with a dihydroxy-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dihydroxy-4-methoxyphenyl)(3,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
(2,6-Dihydroxy-4-methoxyphenyl)(3,5-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dihydroxy-4-methoxyphenyl)(3,5-dihydroxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and molecular interactions. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dihydroxy-4-methoxyphenyl)ethanone
- (2,4-Dihydroxyphenyl)(4-methoxyphenyl)methanone
- (2,6-Dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
366493-06-3 |
---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(2,6-dihydroxy-4-methoxyphenyl)-(3,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O6/c1-20-10-5-11(17)13(12(18)6-10)14(19)7-2-8(15)4-9(16)3-7/h2-6,15-18H,1H3 |
InChI Key |
SFMNMSZFHGJDAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C2=CC(=CC(=C2)O)O)O |
Origin of Product |
United States |
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